piperidine-2-carboxylic acid

Catalog No.
S1937952
CAS No.
287389-44-0
M.F
C6H11NO2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
piperidine-2-carboxylic acid

CAS Number

287389-44-0

Product Name

piperidine-2-carboxylic acid

IUPAC Name

piperidine-2-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i6+1

InChI Key

HXEACLLIILLPRG-PTQBSOBMSA-N

SMILES

C1CCNC(C1)C(=O)O

Canonical SMILES

C1CCNC(C1)C(=O)O

Isomeric SMILES

C1CCNC(C1)[13C](=O)O

Piperidine-2-carboxylic acid, also known as pipecolic acid, is an organic compound characterized by its piperidine ring structure and carboxylic acid functional group. Its chemical formula is C6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2, and it is classified as a chiral amino acid derivative, although it is not one of the standard amino acids encoded by genetic code. The compound exists in two enantiomeric forms, with the (S)-stereoisomer being more prevalent in nature. Piperidine-2-carboxylic acid is a colorless solid that plays significant roles in various biochemical pathways and synthetic applications .

, including:

  • Oxidation: It can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: This compound can be reduced to form different amine derivatives.
  • Substitution: It undergoes nucleophilic substitution reactions, where the carboxylic acid group may be replaced by other functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions are typically controlled to optimize yields and selectivity .

Piperidine-2-carboxylic acid is involved in various biological processes. It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists. Notably, it has been linked to pipecolic acidemia, a condition associated with elevated levels of pipecolic acid that can manifest in some forms of epilepsy. Additionally, it plays a role in the metabolism of lysine and interacts with specific enzymes such as lysine aminotransferase, which is crucial for amino acid metabolism in plants .

Piperidine-2-carboxylic acid can be synthesized through several methods:

  • Resolution of Racemic Mixtures: This method utilizes chiral agents to separate the desired enantiomer from racemic mixtures.
  • Asymmetric Synthesis: Chiral catalysts or starting materials are employed to facilitate the synthesis of the compound with high enantiomeric purity.

In industrial settings, large-scale production often involves optimized resolution processes or asymmetric synthesis techniques to achieve high yields and purity levels .

Piperidine-2-carboxylic acid has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and acts as a chiral auxiliary in asymmetric synthesis.
  • Biology: The compound is used in research related to enzyme inhibitors and receptor modulation.
  • Medicine: Investigations into its therapeutic potential include roles in developing new drugs for neurological disorders and other diseases.
  • Industry: It finds use in producing specialty chemicals and materials with specific properties .

Studies have shown that piperidine-2-carboxylic acid interacts with enzymes involved in amino acid metabolism. For instance, it influences the activity of lysine aminotransferase, which plays a role in converting lysine into pipecolic acid through transamination processes. This interaction highlights its significance in metabolic pathways and potential therapeutic targets .

Piperidine-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Pipecolic AcidSame piperidine ringNaturally occurring; involved in lysine metabolism
HomoprolineSimilar carboxyl groupUsed as a proline analog; important in peptide synthesis
1-Piperideine-2-carboxylic AcidTetrahydropyridine derivativeIntermediate in L-lysine metabolism
3-Piperidinecarboxylic AcidRelated carboxylic structureExhibits different biological activities

Piperidine-2-carboxylic acid's unique chiral properties and its specific interactions with metabolic enzymes distinguish it from these similar compounds. Its role as a precursor for various biologically active molecules further emphasizes its significance within biochemical research .

XLogP3

-2.3

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-02-18

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